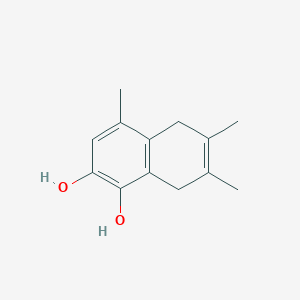
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is an organic compound with the molecular formula C13H16O2 It is a derivative of naphthalene, characterized by the presence of three methyl groups and two hydroxyl groups on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a substituted naphthalene derivative.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be performed using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6,7-trimethyl-5,8-dihydronaphthalene-1,2-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene: Similar structure but lacks hydroxyl groups.
1,5,8-Trimethyl-1,2-dihydronaphthalene: Similar structure with different methyl group positions.
2,5,8-Trimethyl-1,2-dihydronaphthalene: Another isomer with different methyl group positions.
Uniqueness
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
4,6,7-trimethyl-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-7-4-10-9(3)6-12(14)13(15)11(10)5-8(7)2/h6,14-15H,4-5H2,1-3H3 |
Clave InChI |
YMTCFTMKYKMQCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2=C(C1)C(=CC(=C2O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



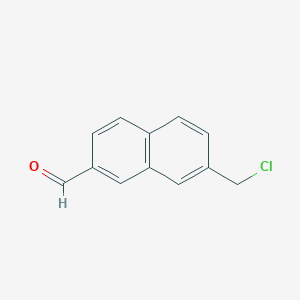
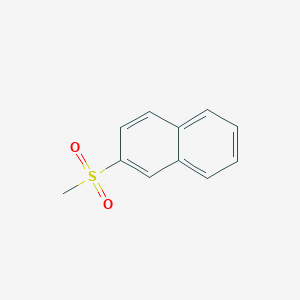
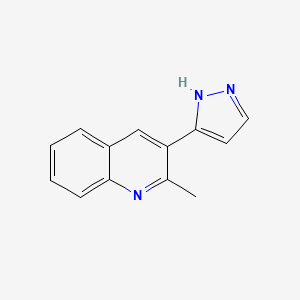
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)

![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
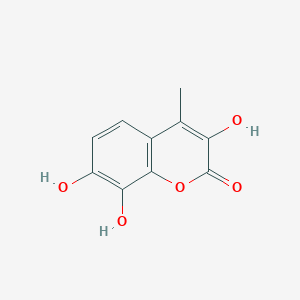
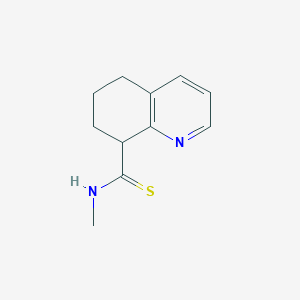

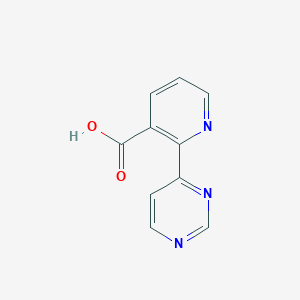

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)

